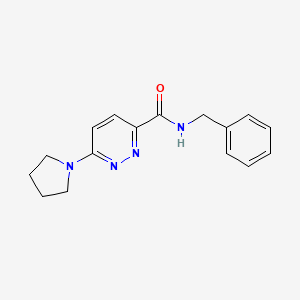
N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC belongs to the class of pyridazine derivatives and has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methodologies : Studies have developed methods for synthesizing heterocyclic compounds, including those related to N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which exhibit significant antimicrobial and in vitro anticancer activity. For instance, the synthesis of novel heterocycles through reactions with nitrogen nucleophiles demonstrated the potential for creating compounds with therapeutic applications (Fahim et al., 2021). Additionally, the development of benzamide derivatives conjugated with alkylating cytostatics showed enhanced toxicity against melanoma cells, highlighting the therapeutic potential of modified benzamides (Wolf et al., 2004).
Biological Activities
- Antimicrobial and Antitumor Activities : The antimicrobial and antiproliferative properties of synthesized heterocyclic compounds were highlighted, with studies demonstrating the effectiveness of these compounds against various cancer cell lines and microbial strains. This indicates the potential for developing new therapeutic agents based on the chemical framework of this compound (Fahim et al., 2021).
Theoretical and Computational Studies
- Molecular Docking and Computational Studies : The molecular docking and computational analysis of synthesized compounds provided insights into their potential antimicrobial activities by attaching to different proteins. This approach helps in understanding the mechanism of action and optimizing the compounds for better therapeutic efficacy (Fahim et al., 2021).
Propiedades
IUPAC Name |
N-benzyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-12-13-6-2-1-3-7-13)14-8-9-15(19-18-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGKVSBKVRLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


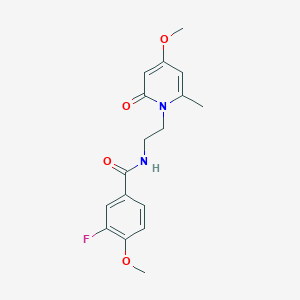
![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)
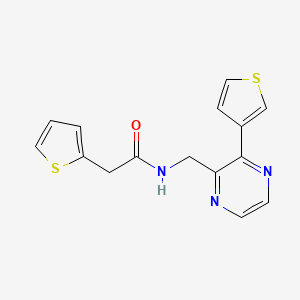
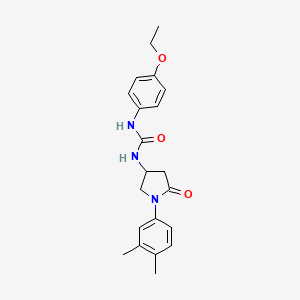
![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)
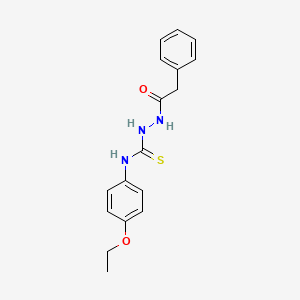
![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)